molecular formula C6H5BrF6O2 B14752492 Ethyl 2-bromo-3,3,3-trifluoro-2-(trifluoromethyl)propanoate CAS No. 648-62-4

Ethyl 2-bromo-3,3,3-trifluoro-2-(trifluoromethyl)propanoate

Cat. No.: B14752492
CAS No.: 648-62-4
M. Wt: 303.00 g/mol
InChI Key: CMVLHPXDGDGAJY-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3,3,3-trifluoro-2-(trifluoromethyl)propanoate is a chemical compound known for its unique structure, which includes both bromine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-3,3,3-trifluoro-2-(trifluoromethyl)propanoate typically involves the bromination of ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate. This reaction is carried out using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure selective bromination .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate.

    Oxidation Reactions: It can also undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thiols.

    Reduction Products: Ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate.

    Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.

Scientific Research Applications

Ethyl 2-bromo-3,3,3-trifluoro-2-(trifluoromethyl)propanoate is used in:

Mechanism of Action

The mechanism of action of ethyl 2-bromo-3,3,3-trifluoro-2-(trifluoromethyl)propanoate involves its reactivity due to the presence of both bromine and trifluoromethyl groups. The bromine atom can participate in nucleophilic substitution reactions, while the trifluoromethyl groups can influence the electronic properties of the molecule, making it a versatile intermediate in various chemical reactions .

Comparison with Similar Compounds

    Ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid: The carboxylic acid derivative, which has different reactivity and applications.

Uniqueness: Ethyl 2-bromo-3,3,3-trifluoro-2-(trifluoromethyl)propanoate is unique due to the combination of bromine and trifluoromethyl groups, which provide a balance of reactivity and stability, making it a valuable intermediate in synthetic chemistry .

Properties

CAS No.

648-62-4

Molecular Formula

C6H5BrF6O2

Molecular Weight

303.00 g/mol

IUPAC Name

ethyl 2-bromo-3,3,3-trifluoro-2-(trifluoromethyl)propanoate

InChI

InChI=1S/C6H5BrF6O2/c1-2-15-3(14)4(7,5(8,9)10)6(11,12)13/h2H2,1H3

InChI Key

CMVLHPXDGDGAJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(C(F)(F)F)Br

Origin of Product

United States

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